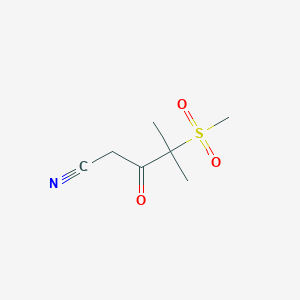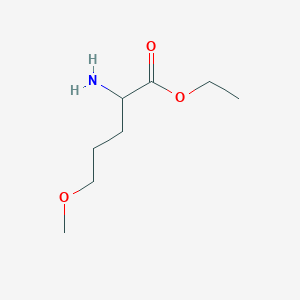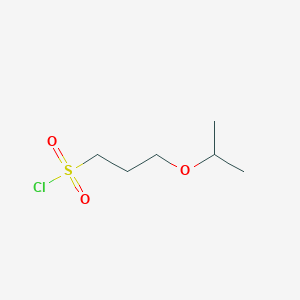amino}-2-(pyridin-3-yl)acetic acid CAS No. 1404637-80-4](/img/structure/B6615997.png)
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxycarbonylmethyl)amino-2-(pyridin-3-yl)acetic acid, also known as TBPA, is an organic compound belonging to the class of acetic acids. It is a colorless solid that is soluble in water and other organic solvents. TBPA has a wide range of applications in scientific research, including protein synthesis and enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid is used in a variety of scientific research applications. It is used as an inhibitor of enzymes, such as phosphatases, proteases, and kinases, and as a substrate for protein synthesis. It is also used to study the structure and function of proteins, to study drug-protein interactions, and to study the structure and function of enzymes.
Wirkmechanismus
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid functions as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It can also act as a substrate for protein synthesis by binding to the active site of the ribosome and initiating the process of translation.
Biochemical and Physiological Effects
This compound can have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, leading to changes in the metabolism of cells. It can also act as a substrate for protein synthesis, leading to the production of proteins with altered function. In addition, this compound can act as an agonist, leading to the activation of certain signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid has several advantages for lab experiments. It is a relatively stable compound, and it is soluble in a variety of solvents, making it easy to work with. In addition, it is a relatively inexpensive compound, making it accessible to most laboratories. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid has a wide range of potential applications in scientific research. It can be used to study the structure and function of proteins and enzymes, to study drug-protein interactions, and to study the structure and function of signaling pathways. In addition, this compound could be used to study the effects of enzyme inhibitors on cellular metabolism and the effects of agonists on cell signaling. Finally, this compound could be used to study the effects of drugs on protein synthesis and the effects of drugs on enzyme activity.
Synthesemethoden
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid can be synthesized from the reaction of tert-butyl bromoacetate and pyridine-3-carboxaldehyde in the presence of a base, such as potassium carbonate. The reaction is carried out in anhydrous conditions, such as a dry nitrogen atmosphere, and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-pyridin-3-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15(4)10(11(16)17)9-6-5-7-14-8-9/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPWXBPAGGQUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)

![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)


amino}acetic acid](/img/structure/B6615977.png)

![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)


